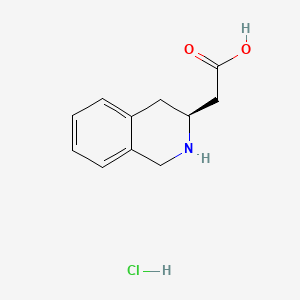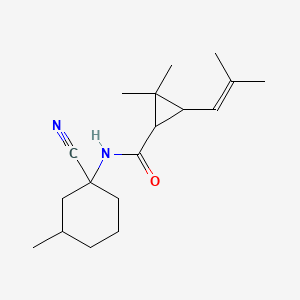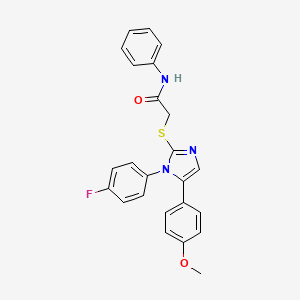![molecular formula C15H13F3N4 B2491886 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile CAS No. 338773-40-3](/img/structure/B2491886.png)
4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several chemical strategies, including catalyzed reactions and multicomponent reactions. For example, a method for the convenient and selective trifluoroacetylation of anilines with ethyl trifluoroacetate has been described, utilizing 4-dimethylaminopyridine as a catalyst, which may be relevant to the synthesis of related compounds (Prashad et al., 2000). Additionally, reactions of 3-anilinoenones with active methylene nitrile have been investigated, suggesting pathways for the synthesis of nicotinonitriles and related derivatives through one-pot multicomponent reactions (Al-Omran et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile has been elucidated using various spectroscopic methods, including X-ray diffraction. These studies help in understanding the conformation and bonding within such molecules, providing insight into their stability and reactivity. For instance, the crystal structure studies of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives offer insights into the molecular conformation and solvatochromic behavior of similar compounds (Bogdanov et al., 2019).
Chemical Reactions and Properties
The chemical behavior of this compound and related compounds involves a range of reactions, including cycloaddition reactions and reactions with nitriles and carbonyl compounds. These reactions are crucial for the synthesis of various derivatives and for understanding the reactivity of the core structure. For example, cycloaddition reactions of dimethylamino-bis(trifluoromethyl)borane with nitrile oxides have been studied, showing the formation of heterocycles, which might parallel the reactivity of similar nitro compounds (Brauer et al., 1996).
Physical Properties Analysis
The physical properties of this compound and analogs, including solubility, melting points, and crystalline behavior, are essential for their application in various fields. The solvatochromic behavior and crystallization patterns of similar compounds have been extensively studied, indicating the influence of molecular structure on these properties. The solvatochromic behavior and crystal structure of derivatives like 4-chloro-4'dimethylamino-benzylidene aniline provide valuable data on the physical properties of related compounds (Leela et al., 2009).
科学的研究の応用
Photochemical Behavior and Charge Transfer
- 4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile and its analogs demonstrate unique photochemical behaviors. The formation of twisted intramolecular charge transfer (TICT) states is influenced by the substituent in the N-aryl group, which affects the photochemical behavior in polar solvents. This phenomenon is essential for understanding the photophysics of donor-acceptor substituted stilbenes, as demonstrated in various studies (Yang et al., 2004), (Lapouyade et al., 1992).
Synthesis and Chemical Reactions
- The compound plays a significant role in the synthesis of various chemical structures. For instance, its reactions with triflic anhydride or POCl₃ lead to the formation of CF₃ substituted 3-aryl- or 3-hetarylacroleins (Baraznenok et al., 1998). Additionally, its involvement in the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile using palladium(0) catalysis has been documented, highlighting its significance in organic synthesis (Delvare et al., 2011).
Role in Corrosion Inhibition
- Derivatives of this compound, such as furanylnicotinamidine derivatives, have been investigated for their corrosion inhibition properties on carbon steel in acidic solutions. These studies are crucial in understanding the compound's potential application in industrial corrosion prevention (Fouda et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(dimethylamino)-2-[4-(trifluoromethyl)anilino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4/c1-22(2)13-7-8-20-14(12(13)9-19)21-11-5-3-10(4-6-11)15(16,17)18/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGUHABRMNTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)


![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)
